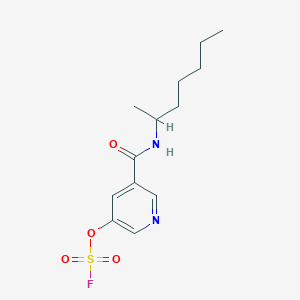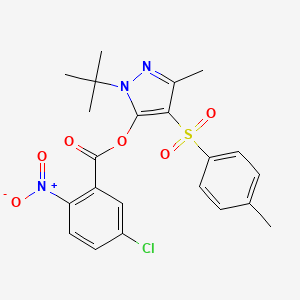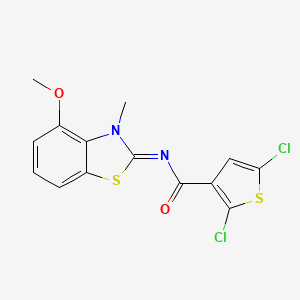
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic molecule that is likely to be of interest due to its structural similarity to other compounds with known biological activities. Although the specific compound is not described in the provided papers, similar compounds such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide have been synthesized and analyzed for their antitumor activities. These compounds share a common indazole carboxamide core, which is a feature that could be present in the compound of interest and may contribute to its biological activity.
Synthesis Analysis
The synthesis of related compounds involves the condensation of an isocyanato-substituted benzene with an aminated indazole derivative . The aminated indazole is typically prepared from a difluorobenzonitrile precursor, which undergoes amination with morpholine followed by cyclization with hydrazine hydrate. While the exact synthesis of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is not detailed, it is reasonable to assume that a similar synthetic strategy could be employed, with appropriate substitutions to achieve the methoxy and nitrobenzoyl functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using crystallographic methods . These structures are characterized by the presence of the indazole carboxamide core and various substituents that influence the overall geometry and electronic properties of the molecule. The crystal structure determination provides valuable information on the bond lengths, angles, and conformation of the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Although the specific chemical reactions of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide are not provided, the related compounds have been shown to inhibit the proliferation of cancer cell lines . This suggests that the compound may undergo biological interactions or reactions that affect cellular processes. The presence of amino, methoxy, and nitrobenzoyl groups could potentially be involved in hydrogen bonding, electron transfer, or other chemical interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can be inferred from related compounds. These properties include solubility, melting point, and stability, which are important for the compound's handling and potential application as a pharmaceutical agent. The chemical properties such as pKa, lipophilicity, and reactivity are also critical for predicting the compound's behavior in biological systems. The crystallographic data provide insights into the compound's solid-state properties, which can affect its formulation and delivery .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Characterization of Related Compounds : Research into compounds closely related to 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been conducted. One study focused on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Chemical Structure and Biological Activity : Another study synthesized and examined the structure of compounds such as 3‐amino‐5H‐1,2,3‐triazino[5,4‐b]indol‐4‐one, which may have relevance due to similarities in chemical structure and potential biological activities (Monge et al., 1991).
Synthesis of Heterocyclic Compounds : Research into the synthesis of heterocyclic 5-amino-2-methoxybenzamides, which are structurally related to the target compound, offers insights into chemical properties and synthesis methods (Valenta et al., 1990).
Applications in Medical Research
Potential Anticancer Agents : A study on heterocyclic phenazinecarboxamides, which share structural elements with the target compound, indicated their potential as anticancer agents targeting topoisomerase (Gamage et al., 2002).
Photoluminescent Materials : Research into 6-amino-8-cyanobenzo[1, 2-b]indolizines, which are related to the compound , revealed unusual acid-responsive photoluminescent behavior, indicating potential applications in materials science (Outlaw et al., 2016).
Synthesis of Novel Derivatives : Studies involving the synthesis of novel indole-benzimidazole and pyrimidine derivatives, structurally similar to 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, provide insights into the development of new compounds with potential therapeutic applications (Wang et al., 2016).
Propriétés
IUPAC Name |
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-32-18-11-3-2-9-16(18)25-23(29)19-17-10-4-5-12-26(17)21(20(19)24)22(28)14-7-6-8-15(13-14)27(30)31/h2-13H,24H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDRPWMBFIYDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)
![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)


![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)



![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)